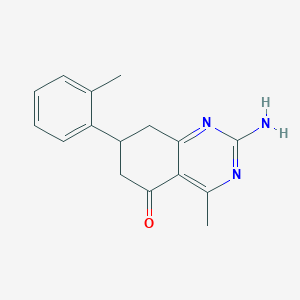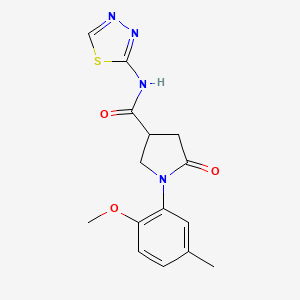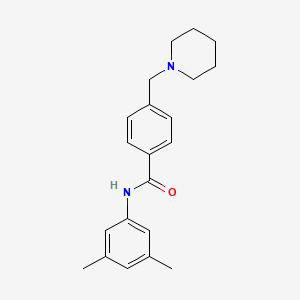![molecular formula C21H18ClN3O3S B4438827 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide, also known as GW 9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was first synthesized by GlaxoSmithKline in 1995 and has since been used extensively in scientific research.
Mecanismo De Acción
PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation. 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662 acts as a competitive antagonist of PPARγ, binding to the receptor and preventing it from activating its target genes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662 can inhibit the differentiation of adipocytes, reduce insulin sensitivity, and decrease the expression of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662 in lab experiments is its selectivity for PPARγ, which allows researchers to specifically study the effects of PPARγ inhibition without affecting other nuclear receptors. However, one limitation is that 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662 has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cells or in vivo.
Direcciones Futuras
There are several future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662. One area of interest is the role of PPARγ in cancer, as 1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662 has shown anti-tumor effects in certain types of cancer cells. Another area of interest is the development of more selective PPARγ antagonists, which could have potential therapeutic applications in metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the physiological effects of PPARγ inhibition and the potential risks and benefits of targeting this pathway.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide 9662 has been used extensively in scientific research as a tool to study the role of PPARγ in various physiological processes. It has been shown to inhibit the activity of PPARγ in vitro and in vivo, making it a useful tool for studying the effects of PPARγ activation.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-17-5-7-19(8-6-17)29(27,28)25-12-10-15-13-16(4-9-20(15)25)21(26)24-14-18-3-1-2-11-23-18/h1-9,11,13H,10,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJXXGTDSLCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438756.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methoxybenzenesulfonamide](/img/structure/B4438764.png)
![N-isobutyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438770.png)
![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4438778.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B4438793.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)


![N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)